N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide
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Overview
Description
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position and an ethylbut-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated at the 5-position using reagents such as thionyl chloride or sulfuryl chloride.
Amidation: The chlorinated thiophene is reacted with ethylbut-2-ynamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the chlorine atom.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)methanamine
- N-[(5-Chlorothiophen-2-yl)methyl]-2-methoxyaniline
- 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide
Uniqueness
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide stands out due to its unique combination of a thiophene ring with a but-2-ynamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-3-5-11(14)13(4-2)8-9-6-7-10(12)15-9/h6-7H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSQTHSXCQYBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(S1)Cl)C(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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